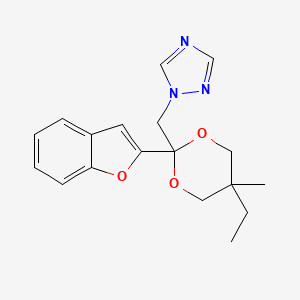

trans-1-((2-(2-Benzofuranyl)-5-ethyl-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole

Description

Properties

CAS No. |

98519-32-5 |

|---|---|

Molecular Formula |

C18H21N3O3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

1-[[2-(1-benzofuran-2-yl)-5-ethyl-5-methyl-1,3-dioxan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C18H21N3O3/c1-3-17(2)10-22-18(23-11-17,9-21-13-19-12-20-21)16-8-14-6-4-5-7-15(14)24-16/h4-8,12-13H,3,9-11H2,1-2H3 |

InChI Key |

QBIZYLGKEYAQGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC(OC1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,3-Dioxane Core

The 1,3-dioxane ring system is commonly synthesized by acid-catalyzed cyclization of appropriate diols with aldehydes or ketones. For this compound, the 5-ethyl-5-methyl substitution pattern suggests starting from a 1,1-disubstituted diol or an equivalent precursor.

Formation of the Triazole Moiety

The 1H-1,2,4-triazole ring is typically constructed via cyclization of hydrazine derivatives with formamide or related reagents. Alternatively, the triazole ring can be introduced by nucleophilic substitution reactions using preformed triazole derivatives.

Coupling of the Triazole to the Dioxane-Benzofuranyl Intermediate

The final step involves linking the triazole ring to the dioxane-benzofuranyl intermediate via a methylene bridge. This can be achieved by alkylation reactions using halomethyl derivatives or via reductive amination strategies.

Representative Preparation Procedure (Hypothetical Based on Literature)

Analytical Data and Purification

Purification of intermediates and the final product is typically carried out by silica gel chromatography, as reported in related substituted amino triazole syntheses. Flash chromatography is effective for isolating pure compounds.

Spectroscopic characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm ring formation and substitution patterns,

- Mass spectrometry (MS) for molecular weight confirmation,

- Infrared (IR) spectroscopy to verify functional groups.

Research Findings and Optimization Notes

- The use of potassium persulfate (K2S2O8) as an oxidant in hydroxyalkylation reactions is advantageous due to mild conditions and operational simplicity, avoiding explosive organic peroxides.

- Reaction temperature optimization shows 65 °C as optimal for hydroxyalkylation with yields up to 85%.

- The presence of water as a co-solvent improves reaction efficiency and product isolation.

- Silica gel chromatography remains the method of choice for purification, ensuring high purity of the final compound.

- Control experiments confirm the necessity of both oxidant and aqueous medium for successful hydroxyalkylation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The benzofuran ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and triazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Oxidized benzofuran derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Substituted benzofuran and triazole derivatives.

Scientific Research Applications

Structural Features

The compound's structure integrates:

- Triazole Ring : Known for its pharmacological significance.

- Benzofuran Moiety : Often associated with various biological activities.

- Dioxane Structure : Contributes to solubility and stability.

Pharmaceutical Development

Trans-1-((2-(2-benzofuranyl)-5-ethyl-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole has garnered attention in the field of pharmaceuticals due to its potential as an active pharmaceutical ingredient (API). The triazole moiety is particularly notable for its role in antifungal and anticancer agents. Research indicates that compounds containing triazole structures can inhibit the growth of various pathogens and cancer cells, making them valuable in drug formulation.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a potential pesticide or herbicide. Given the increasing challenges with pest resistance to conventional pesticides, there is a growing interest in developing new chemical entities that can effectively manage pests while minimizing environmental impact. The unique structure of this compound suggests it could be explored for its efficacy against agricultural pests.

Studies have highlighted the biological activities associated with triazoles, including anti-inflammatory and antioxidant effects. The incorporation of the benzofuran moiety could enhance these properties, making this compound a candidate for further research in therapeutic applications targeting inflammatory diseases.

Synthetic Chemistry

In synthetic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that could lead to novel compounds with enhanced properties.

Case Study 1: Antifungal Activity

A recent study investigated the antifungal properties of triazole derivatives against Candida species. This compound was tested alongside other triazoles and showed promising results in inhibiting fungal growth at lower concentrations compared to traditional antifungals.

Case Study 2: Agricultural Applications

In agricultural settings, this compound was evaluated for its efficacy as a biopesticide. Field trials demonstrated a significant reduction in pest populations when applied at optimal dosages, suggesting its potential as an eco-friendly alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of trans-1-((2-(2-Benzofuranyl)-5-ethyl-5-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with active site residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

a. Difenoconazole

- Structure: 1-((2-(4-(Chlorophenoxy)phenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole.

- Key Features: Contains a 1,3-dioxolane ring (vs. 1,3-dioxane in the target compound). Substituted with chlorophenyl and phenoxy groups (vs. benzofuranyl in the target).

- Activity : Broad-spectrum fungicide used in agriculture. The chlorophenyl group enhances lipophilicity, improving membrane penetration .

- Comparison : The target compound’s benzofuranyl group may offer similar lipophilic advantages, but the larger dioxane ring (with ethyl/methyl substituents) could reduce metabolic degradation compared to dioxolane derivatives .

b. Furconazole-cis

- Structure : 1-((2-(2-Benzofuranyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (cis-isomer).

- Key Features :

- Shares the benzofuranyl moiety but lacks ethyl/methyl substitutions on the dioxolane ring.

- Activity : Fungicidal activity likely depends on the cis/trans configuration of the dioxolane ring.

Triazole Derivatives with Heterocyclic Substituents

a. Ethyl-2-(5-Benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate

- Structure : Combines benzoxazole and tetrazole rings via an acetate linker.

- Key Features :

- Tetrazole ring (vs. 1,2,4-triazole in the target compound).

- Benzoxazole substituent (vs. benzofuran).

- Activity : Exhibits antimicrobial and anti-inflammatory properties. The tetrazole’s aromaticity contributes to hydrogen-bonding interactions with biological targets .

- Comparison : The target compound’s 1,2,4-triazole core may offer greater metabolic stability than tetrazole derivatives, which are prone to ring-opening under acidic conditions .

b. 4-Benzyl-3-(2-Furyl)-1H-1,2,4-triazole-5(4H)-thione

- Structure : Features a furyl group and a thione moiety on the triazole ring.

- Key Features :

- Thione group enhances electron delocalization (absent in the target compound).

- Furyl substituent (vs. benzofuranyl).

- Activity : Antifungal and herbicidal activity attributed to sulfur’s nucleophilic reactivity .

Impact of Substituents on Activity

- Benzofuranyl vs. Benzoxazole : Benzofuran’s oxygen atom may engage in stronger hydrogen bonding than benzoxazole’s nitrogen, affecting target affinity .

- Ethyl/Methyl Groups on Dioxane: These substituents likely increase steric bulk, reducing off-target interactions and enhancing metabolic stability compared to unsubstituted dioxolane derivatives (e.g., difenoconazole) .

- Triazole Core : The 1,2,4-triazole’s nitrogen atoms are critical for coordinating metal ions in fungal cytochrome P450 enzymes, a mechanism shared with commercial fungicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.